

Application Notes and Protocols for High-

Throughput Screening of Nampt Inhibitors

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Compound of Interest		
Compound Name:	Nampt-IN-7	
Cat. No.:	B12409242	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting Nicotinamide Phosphoribosyltransferase (Nampt). While specific data for a compound designated "Nampt-IN-7" is not publicly available, this guide utilizes data and protocols for well-characterized Nampt inhibitors to serve as a comprehensive resource for identifying and characterizing novel inhibitors.

Introduction to Nampt as a Therapeutic Target

Nicotinamide Phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme in numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[4] Cancer cells exhibit a heightened dependence on the Nampt-mediated salvage pathway to meet their increased metabolic and energetic demands.[5][6] This dependency makes Nampt a compelling target for anticancer drug discovery.[6] Inhibition of Nampt leads to NAD+ depletion, triggering an energy crisis and ultimately inducing apoptosis in cancer cells.[7] Several small molecule inhibitors of Nampt, such as FK866 and STF-118804, have been identified through high-throughput screening and have demonstrated potent antitumor activity in preclinical models.[7][8]

Quantitative Data for Known Nampt Inhibitors



The following table summarizes the inhibitory potency of several well-characterized Nampt inhibitors, providing a benchmark for HTS campaigns.

Compound	Assay Type	Cell Line/Enzyme	IC50/EC50	Reference
FK866	Biochemical	Recombinant Human Nampt	~25 nM	[7]
STF-118804	Biochemical	Recombinant Human Nampt	85 nM	[9]
STF-118804	Cellular (Viability)	MV4-11	17 nM (control), 106 nM (Nampt overexpression)	[8]
KPT-9274	Biochemical	Recombinant Human Nampt	120 nM	[7]
LSN3154567	Biochemical	Purified Nampt	3.1 nM	[6]
F671-0003	Biochemical	Recombinant Human Nampt	85 ± 6 nM	[9]
F671-0003	Cellular (Viability)	HepG2	2 μM (50% inhibition)	[9]
M049-0244	Biochemical	Recombinant Human Nampt	170 nM	[9]

Signaling Pathway and Experimental Workflow Visualizations Nampt-Mediated NAD+ Salvage Pathway



Salvage Pathway Nampt Inhibitor Nicotinamide (NAM) PRPP (e.g., Nampt-IN-7) Nampt Ρi Nicotinamide Mononucleotide (NMN) ATP **NMNAT** PPi NAD+ Sirtuins **PARPs**

Nampt-Mediated NAD+ Salvage Pathway

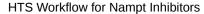
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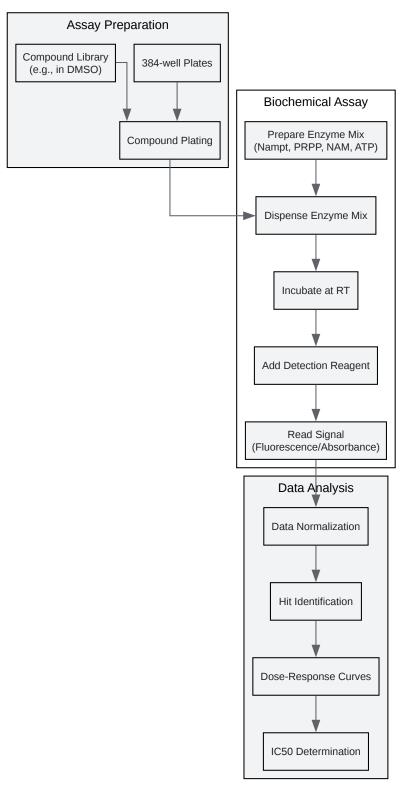
Cellular Processes (Redox, DNA Repair, etc.)

Caption: The Nampt-mediated NAD+ salvage pathway.



High-Throughput Screening Workflow for Nampt Inhibitors







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Caption: A generalized workflow for a biochemical HTS assay.

Experimental Protocols Biochemical High-Throughput Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring Nampt activity in a high-throughput format.[5][10]

Principle: This is a coupled-enzyme assay. Nampt first catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT). The generated NAD+ is then used by a cycling enzyme mix to convert a fluorogenic substrate into a fluorescent product. The fluorescence intensity is directly proportional to the Nampt activity.

Materials and Reagents:

- Recombinant human Nampt enzyme
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Adenosine triphosphate (ATP)
- Recombinant NMNAT
- NAD+ cycling enzyme mix (containing a diaphorase and a reductase)
- Fluorogenic substrate (e.g., resazurin)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
- Test compounds (dissolved in DMSO)



- · 384-well black, flat-bottom plates
- Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 540/590 nm for resorufin)

Protocol:

- Compound Plating:
 - Prepare serial dilutions of test compounds in DMSO.
 - Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
 - Include positive controls (a known Nampt inhibitor, e.g., FK866) and negative controls (DMSO vehicle).
- Enzyme and Substrate Preparation:
 - Prepare a 2X Nampt/NMNAT enzyme mix in assay buffer. The final concentration of Nampt should be in the low nanomolar range, to be optimized for linear reaction kinetics.
 - Prepare a 2X substrate mix containing NAM, PRPP, and ATP in assay buffer. Optimal concentrations should be determined empirically but are typically around the Km values.
- Assay Procedure:
 - $\circ~$ Add 10 μL of the 2X Nampt/NMNAT enzyme mix to each well of the compound-plated 384-well plate.
 - Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
 - Initiate the reaction by adding 10 μL of the 2X substrate mix to each well.
 - Incubate the plate at 37°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.



• Detection:

- Prepare a 1X detection reagent mix containing the NAD+ cycling enzymes and the fluorogenic substrate in assay buffer.
- Add 20 μL of the detection reagent to each well.
- Incubate at room temperature for 15-30 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
 - Plot the percent inhibition versus the compound concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

Cell-Based High-Throughput Screening Assay (Viability)

This protocol describes a cell-based assay to assess the cytotoxic effect of Nampt inhibitors on cancer cells.

Principle: Inhibition of Nampt in cancer cells leads to NAD+ depletion, resulting in a metabolic crisis and subsequent cell death. Cell viability can be measured using various methods, such as the quantification of ATP levels (e.g., CellTiter-Glo®) or the measurement of cellular reductase activity (e.g., CellTiter-Blue®).

Materials and Reagents:

- Cancer cell line known to be sensitive to Nampt inhibition (e.g., A2780, MV4-11).
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Test compounds (dissolved in DMSO).



- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- 384-well white, clear-bottom tissue culture plates.
- Luminometer.

Protocol:

- · Cell Seeding:
 - Harvest and count cells.
 - Resuspend cells in culture medium to the desired density (e.g., 1,000-5,000 cells per well).
 - Dispense 40 μL of the cell suspension into each well of a 384-well plate.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of test compounds in culture medium.
 - Add 10 μL of the compound dilutions to the respective wells.
 - Include positive controls (a known cytotoxic agent or Nampt inhibitor) and negative controls (medium with DMSO).
- Incubation:
 - Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement (using CellTiter-Glo®):
 - Equilibrate the CellTiter-Glo® reagent to room temperature.
 - Add 25 μL of the reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent viability for each compound concentration relative to the DMSOtreated control wells.
 - Plot the percent viability versus the compound concentration and fit the data to a doseresponse curve to determine the EC50 value.

Conclusion

The protocols and data presented in this document provide a robust framework for the high-throughput screening and characterization of Nampt inhibitors. By leveraging these established methodologies, researchers can effectively identify and advance novel therapeutic candidates targeting the critical NAD+ salvage pathway in cancer and other diseases.

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